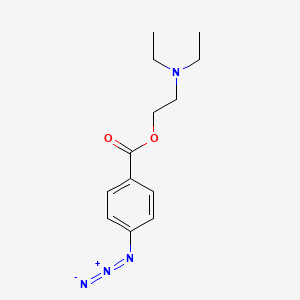

Procaine azide

Description

Structure

3D Structure

Properties

CAS No. |

64675-15-6 |

|---|---|

Molecular Formula |

C13H18N4O2 |

Molecular Weight |

262.31 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-azidobenzoate |

InChI |

InChI=1S/C13H18N4O2/c1-3-17(4-2)9-10-19-13(18)11-5-7-12(8-6-11)15-16-14/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

NQFWLQVMZRBRPQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Other CAS No. |

64675-15-6 |

Synonyms |

procaine azide procaine azide, 14C-labeled, monohydrochloride procaine azide, monohydrochloride |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Procaine Azide

Mechanisms of Copper-Mediated Carbon-Nitrogen Coupling

Copper-catalyzed carbon-nitrogen (C-N) bond formation represents a powerful tool in organic synthesis. When involving an aryl azide (B81097) like procaine (B135) azide and an aryl halide, the reaction can proceed through multiple pathways. One prominent application is in the synthesis of primary aromatic amines. For instance, a one-pot copper-mediated C-N coupling reaction between aryl halides and an azide source can produce primary amines, a transformation that has been applied to the synthesis of procaine itself. researchgate.net

Mechanistic studies suggest that these reactions are complex and can involve radical intermediates. One proposed pathway begins with the coordination of a copper(I) species to the aryl halide. Concurrently, an amine present in the reaction mixture can act as a hydrogen donor. researchgate.net The reaction can proceed via aryl radicals and a copper(I) azide intermediate. researchgate.net

In a related photoinduced, copper-catalyzed C-N coupling, irradiation of a copper-nucleophile complex can lead to an excited state. nih.gov This excited complex can then engage in an electron transfer with an alkyl halide to generate a radical intermediate, which subsequently forms the C-N bond. nih.gov While this specific example involves alkyl halides, the principle of radical generation via copper catalysis is a recurring theme.

Another mechanistic proposal for copper-catalyzed C-H azidation involves the primary amine of a substrate acting as a directing group. The process is thought to start with the coordination of a copper salt to the substrate, followed by the introduction of the azide to form a copper-azide intermediate. A single electron transfer (SET) then generates a radical species that evolves into the final azidated product. mdpi.com

Mechanistic Pathways of Oxidative Diazidation Reactions

Oxidative diazidation allows for the introduction of two azide groups onto a molecule. The diazidation of various substrates, including styrenes, alkenes, and ketones, can be achieved using oxidizing agents like sodium periodate (B1199274) in the presence of sodium azide. mdpi.com

A proposed mechanism for this transformation involves the one-electron oxidation of an azide ion to form an azido (B1232118) radical. This highly reactive radical then adds to the substrate, such as the enol tautomer of a ketone. The resulting radical intermediate is further oxidized to yield a mono-azidated species. This process can then be repeated to furnish the geminal diazide product. mdpi.com Interestingly, under these conditions, the mono-azidated intermediate is often not isolated, suggesting the second azidation is rapid. mdpi.com

In the context of alkenes, a plausible mechanism for azidocyanation, which simultaneously forms C-N3 and C-CN bonds, also begins with the generation of an azido radical from a source like TMSN3 and an oxidant. nih.gov This radical adds to the alkene to form an alkyl radical intermediate. This intermediate is then oxidized by a copper(II) catalyst to a carbocation, which is subsequently trapped by a cyanide source to yield the final product. nih.gov A similar radical addition mechanism is proposed for azidoarylation of alkenes, where an azido radical adds to the alkene, and the resulting radical is trapped by an arene. nih.gov

Elucidation of Diazo Transfer Reaction Mechanisms

Diazo transfer reactions are a fundamental method for synthesizing azides from primary amines. The mechanism of this transformation has been elucidated through labeling studies. It has been demonstrated that the amine attacks the terminal nitrogen atom of the azide group of the diazo-transfer reagent. nih.govresearchgate.net This nucleophilic attack leads to the formation of an intermediate that subsequently breaks down, transferring two nitrogen atoms from the reagent to the amine, thus forming the azide product and releasing dinitrogen. researchgate.net

The efficiency of the diazo transfer can be influenced by the nucleophilicity of the starting amine. For example, increasing the pH of the reaction medium can deprotonate the amine, enhancing its nucleophilicity and thereby facilitating the attack on the diazo-transfer reagent. researchgate.net Various diazo-transfer reagents have been developed, such as imidazole-1-sulfonyl azide, which has proven to be effective for converting primary amines into azides. organic-chemistry.org

A plausible mechanism for the reaction of diazoquinones with sodium azide to form azidophenols involves the nucleophilic attack of the azide ion on the diazo group of the diazoquinone. nii.ac.jp This forms an unstable intermediate which then loses a molecule of nitrogen to yield the azidophenol product. nii.ac.jp The choice of solvent can play a role in enhancing the nucleophilicity of the azide ion. nii.ac.jp

Mechanistic Studies of Azide-Alkyne Cycloaddition (Click Chemistry)

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient route to 1,2,3-triazoles. berkeley.edu This reaction can be performed under various conditions, leading to different mechanistic pathways.

Copper(I)-Catalyzed [3+2] Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high reaction rates and regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org The mechanism is believed to commence with the formation of a copper(I) acetylide intermediate. wikipedia.org This is followed by the coordination of the azide to the copper acetylide. researchgate.net

Table 1: Key Mechanistic Steps in CuAAC

| Step | Description |

| 1. Acetylide Formation | A terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. |

| 2. Azide Coordination | The organic azide coordinates to the copper acetylide complex. |

| 3. Cyclization | A stepwise or concerted process occurs, forming a six-membered metallacycle intermediate which then rearranges to the triazole ring. |

| 4. Protonolysis | The copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active catalyst. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of a copper catalyst in biological systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govnobelprize.org This reaction relies on using a strained cycloalkyne, which has a significantly lower activation energy for the cycloaddition with an azide, thus proceeding without a catalyst. nih.govthieme-connect.de

The reaction is a Huisgen 1,3-dipolar cycloaddition, where the strained cycloalkyne (dipolarophile) reacts with the azide (1,3-dipole) to form the cycloadduct. nobelprize.orgthieme-connect.de The high reactivity is driven by the release of ring strain in the cycloalkyne upon forming the triazole ring. nobelprize.org The frontier molecular orbitals involved are typically the HOMO of the azide and the LUMO of the alkyne. However, with electron-deficient aryl azides, an inverse-electron-demand mechanism can operate, where the HOMO of the alkyne and the LUMO of the azide are the dominant interacting orbitals. thieme-connect.de

Table 2: Factors Influencing SPAAC Reactivity

| Factor | Description |

| Ring Strain | Higher ring strain in the cycloalkyne leads to a faster reaction rate due to a lower activation energy. thieme-connect.de |

| Electronic Effects | Electron-withdrawing groups on the aryl azide can accelerate the reaction through an inverse-electron-demand pathway. thieme-connect.de |

| Steric Hindrance | Steric bulk near the reacting centers can influence the rate of cycloaddition. |

Nickel-Catalyzed Azide-Alkyne Cycloaddition: Chemo- and Regioselectivity

Nickel-catalyzed azide-alkyne cycloaddition (NiAAC) offers complementary reactivity to CuAAC, particularly for internal alkynes, often yielding 1,4,5-trisubstituted triazoles. nih.gov The chemo- and regioselectivity of this reaction are key features.

Mechanistic investigations, including density functional theory (DFT) calculations, suggest that the reaction may proceed through a monometallic nickel complex. nih.govrsc.orgresearchgate.net A proposed mechanism involves the oxidative addition of the alkyne to a Ni(0) catalyst to form a nickellacyclopropene intermediate. rsc.orgresearchgate.net The subsequent C-N coupling of this intermediate with the azide is believed to be the step that controls the chemo- and regioselectivity. rsc.orgresearchgate.net The final step is a reductive elimination that forms the triazole product and regenerates the Ni(0) catalyst. researchgate.netmdpi.com The specific regiochemical outcome can be influenced by the electronic nature of the substituents on the alkyne. rsc.orgresearchgate.net

Table 3: Comparison of Azide-Alkyne Cycloaddition Methods

| Method | Catalyst | Typical Alkyne Substrate | Regioselectivity | Key Mechanistic Feature |

| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | Copper acetylide intermediate wikipedia.org |

| SPAAC | None | Strained Cycloalkyne | Mixture of regioisomers | Strain release in cycloalkyne nobelprize.org |

| NiAAC | Nickel(0) | Internal | 1,4,5-trisubstituted | Nickellacyclopropene intermediate rsc.orgresearchgate.net |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for 1,5-Disubstituted Triazoles

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful reaction for synthesizing 1,5-disubstituted 1,2,3-triazoles. chalmers.se This reaction serves as a complementary process to the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which selectively yields 1,4-disubstituted isomers. chalmers.seorganic-chemistry.org The RuAAC reaction is applicable to a wide array of organic azides, including procaine azide, and various terminal and internal alkynes. organic-chemistry.orgresearchgate.net

The catalytic activity stems from Ruthenium(II) complexes, with pentamethylcyclopentadienyl ([CpRuCl]) based catalysts being particularly effective. researchgate.net Commonly used catalysts include CpRuCl(PPh₃)₂, CpRuCl(COD), and CpRuCl(NBD). researchgate.net These catalysts have demonstrated high efficiency and regioselectivity in producing 1,5-disubstituted triazoles from terminal alkynes and can also facilitate reactions with internal alkynes to create fully substituted triazoles. organic-chemistry.orgresearchgate.net

The currently accepted mechanism for the RuAAC reaction does not proceed via a metal acetylide intermediate, which is why it tolerates internal alkynes, unlike the CuAAC reaction. researchgate.net Instead, the mechanism is believed to involve the following key steps:

Oxidative Coupling : The reaction initiates with the oxidative coupling of the azide (such as this compound) and the alkyne to the ruthenium center. This forms a six-membered ruthenacycle intermediate. researchgate.net The first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide group. researchgate.net In contrast to copper catalysis, which activates terminal alkynes through the formation of σ-copper(I) acetylides, ruthenium catalysts activate alkynes via π-interactions. nih.gov

Reductive Elimination : The ruthenacycle intermediate then undergoes a rate-determining reductive elimination step. organic-chemistry.orgresearchgate.net This step results in the formation of the 1,5-disubstituted 1,2,3-triazole ring and regenerates the active [Cp*RuCl] catalyst, allowing the catalytic cycle to continue. researchgate.net

Computational studies using Density Functional Theory (DFT) support this mechanistic pathway, confirming that reductive elimination is the rate-determining step and that steric and electronic factors influence the reaction's high regioselectivity. organic-chemistry.org

| Catalyst | Description | Selectivity | References |

| CpRuCl(PPh₃)₂ | An effective catalyst for the "fusion" of organic azides and terminal alkynes. Also promotes cycloaddition with internal alkynes. | 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.org, researchgate.net, researchgate.net |

| CpRuCl(COD) | A highly effective and regioselective catalyst, particularly useful for reactions at ambient temperatures with sensitive substrates. | 1,5-disubstituted 1,2,3-triazoles | organic-chemistry.org, nih.gov, researchgate.net |

| CpRuCl(NBD) | One of the most effective [CpRuCl] catalysts evaluated for azide-alkyne cycloadditions. | 1,5-disubstituted 1,2,3-triazoles | nih.gov, researchgate.net |

| [CpRuCl]₄ | A viable catalyst complex containing the [CpRuCl] fragment. | 1,5-disubstituted 1,2,3-triazoles | nih.gov |

Mechanistic Aspects of the Staudinger Ligation

The Staudinger ligation is a chemoselective method for forming a stable amide bond between a phosphine (B1218219) and an azide. catalysis.blogthermofisher.com This reaction is highly valued in chemical biology for its ability to proceed under mild, aqueous conditions with reactants that are largely orthogonal to biological functional groups. thermofisher.com The mechanism, when applied to this compound, would proceed through several well-defined steps.

The reaction begins with the classic Staudinger reaction, where a phosphine attacks an organic azide. wikipedia.org For the ligation to occur, the phosphine is specifically engineered, typically with an ortho-ester group (e.g., a methyl ester) on an aryl ring of the phosphine.

Aza-Ylide Formation : The reaction starts with the nucleophilic addition of the phosphine to the terminal nitrogen atom of the azide (this compound). wikipedia.org This forms a linear phosphazide (B1677712) intermediate. This intermediate is generally unstable and quickly loses a molecule of dinitrogen (N₂) to yield an aza-ylide, also known as an iminophosphorane. wikipedia.org

Intramolecular Trapping and Acyl Transfer : The aza-ylide intermediate is then trapped intramolecularly by the ortho-ester group on the phosphine. This is the crucial step that differentiates the ligation from the Staudinger reduction. The nitrogen of the aza-ylide attacks the carbonyl carbon of the ester, leading to a new intermediate. In the case of phosphinothioesters, this proceeds via an S→N acyl transfer to form an amidophosphonium salt. nih.gov

Hydrolysis : The resulting intermediate is hydrolyzed to form the final products: a stable amide-linked conjugate and a phosphine oxide byproduct, such as triphenylphosphine (B44618) oxide. wikipedia.org

The rate-determining step in Staudinger ligations mediated by reagents like (diphenylphosphino)methanethiol (B106550) has been identified as the formation of the initial phosphazide intermediate. nih.gov In the "traceless" version of the Staudinger ligation, the phosphine reagent is designed to dissociate after the reaction, leaving behind a phosphorus-free amide bond. wikipedia.orgnih.gov

| Step | Description | Key Intermediate/Product | References |

| 1. Nucleophilic Attack | The phosphine attacks the terminal nitrogen of the azide. | Phosphazide | nih.gov, wikipedia.org |

| 2. Dinitrogen Expulsion | The unstable phosphazide loses a molecule of N₂ gas. | Aza-ylide (Iminophosphorane) | catalysis.blog, , wikipedia.org |

| 3. Intramolecular Cyclization | The nitrogen of the aza-ylide attacks an adjacent electrophilic trap (e.g., an ester) on the phosphine reagent, leading to S→N or O→N acyl transfer. | Amidophosphonium salt | , nih.gov |

| 4. Hydrolysis | The cyclic intermediate is hydrolyzed in the aqueous medium. | Amide-linked product | , wikipedia.org |

Thermal and Photodecomposition Pathways of Azide Functionalities

The azide group in compounds like this compound is susceptible to decomposition upon exposure to heat or light. Both thermal and photolytic decomposition pathways typically proceed through the formation of a highly reactive nitrene intermediate after the extrusion of dinitrogen gas.

Thermal Decomposition

The thermal decomposition of aromatic azides is generally initiated by the cleavage of the bond between the first and second nitrogen atoms, releasing N₂ gas. researchgate.net This process generates a highly reactive nitrene species.

The mechanism of thermal decomposition for heteroaromatic polyazides involves the initial, rate-limiting step of splitting off a nitrogen molecule to form a nitrene. researchgate.net This nitrene can then undergo a variety of subsequent reactions, including intermolecular reactions that can lead to the formation of amorphous, polyconjugated materials. researchgate.net Studies on azidopyridines show that nitrogen is the only gaseous product, with a purity of 99.0–99.8 vol %. researchgate.net While specific kinetic data for this compound is not available, the general principles observed for other aromatic azides, such as a first-order kinetic process for decomposition in the liquid state, would likely apply. researchgate.net

Photodecomposition

Photodecomposition, or photolysis, of azides is also a common pathway initiated by light. Alkyl azides have been observed to undergo unexpectedly facile photodecomposition even under mild conditions like ambient laboratory light. rsc.org This process can lead to the formation of aldehydes and monoacyl aminal rearrangement products. rsc.org

For aromatic compounds, photodecomposition can also be significant. Studies on procaine hydrochloride injections show that exposure to light can cause the solution to darken due to the formation of degradation products like aniline. researchgate.net More broadly, the photodegradation of the azide group in polymer films has a quantum efficiency of 0.03-0.4, indicating a notable sensitivity to light. researchgate.net The primary photochemical event for this compound would be the absorption of a photon, leading to the extrusion of N₂ and the formation of the corresponding singlet or triplet nitrene, which then engages in further reactions.

| Pathway | Initiator | Key Intermediate | Typical Products/Subsequent Reactions | References |

| Thermal Decomposition | Heat | Nitrene | N₂ gas, intermolecular reactions leading to polyconjugated amorphous substances. | researchgate.net |

| Photodecomposition | Light (UV/Vis) | Nitrene | N₂ gas, aldehydes, rearrangement products (e.g., monoacyl aminals), colored degradation products (e.g., aniline). | researchgate.net, rsc.org |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Investigations (e.g., Density Functional Theory - DFT)techscience.comscielo.org.mxresearchgate.netq-chem.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. techscience.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. biointerfaceresearch.com A smaller gap suggests that the molecule is more reactive. nih.gov For Procaine (B135) azide (B81097), an analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Interactive Table: Illustrative Frontier Molecular Orbital Energies for Procaine Azide (Note: The following data is illustrative as specific experimental or calculated values for this compound were not found in the searched literature. The values are representative of what might be expected for a similar organic molecule.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness. scielo.org.mx The chemical potential (μ) is related to the negative of electronegativity and describes the tendency of electrons to escape from a system. ias.ac.in Chemical hardness (η) is a measure of the resistance to a change in electron distribution. ias.ac.infrontiersin.org These parameters, which can be calculated from the HOMO and LUMO energies, are vital for understanding and predicting the dynamics of electron transfer in chemical reactions. techscience.com For this compound, these studies would help in assessing its reactivity and interaction with other chemical species. frontiersin.org

Interactive Table: Illustrative Global Reactivity Descriptors for this compound (Note: The following data is illustrative and based on theoretical relationships with HOMO/LUMO energies. Specific calculated values for this compound were not available in the searched literature.)

| Descriptor | Formula | Illustrative Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Electronegativity (χ) | -μ | 3.85 eV |

| Softness (S) | 1 / (2η) | 0.189 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 eV |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. q-chem.commolpro.netresearchgate.net It allows for the calculation of excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions. nsf.govarxiv.org TD-DFT can be used to simulate UV-Vis absorption spectra and to understand the processes of excitation and subsequent de-excitation. dntb.gov.ua For this compound, TD-DFT calculations would be essential for characterizing its photophysical properties.

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and intramolecular interactions. uni-muenchen.dewikipedia.orgfaccts.de It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, corresponding to a Lewis structure. uni-muenchen.dewikipedia.org The analysis of interactions between filled (donor) and empty (acceptor) NBOs provides quantitative information about hyperconjugative and charge transfer interactions that contribute to molecular stability. wisc.eduicm.edu.pl In this compound, NBO analysis could reveal the nature of bonding and the extent of electronic communication between the aromatic ring, the ester group, the tertiary amine, and the azide functionality.

The Molecular Electrostatic Potential (MEP) is a real space property that provides a map of the charge distribution in a molecule. uni-muenchen.deschrodinger.com It is used to predict the sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. researchgate.netresearchgate.net An MEP map of this compound would visually indicate the most reactive sites, guiding the understanding of its intermolecular interactions. numberanalytics.com

The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. benasque.org Hyperpolarizability is a measure of the nonlinear response of a molecule to an applied electric field. nih.govdtic.mil Computational methods, including DFT, can be used to calculate the first and second hyperpolarizabilities (β and γ, respectively) to assess a molecule's potential for NLO applications like second-harmonic generation. researchgate.netuobasrah.edu.iq For this compound, such calculations would determine its suitability for use in NLO materials.

| Property | Component | Illustrative Value (a.u.) |

| First Hyperpolarizability | βtot | 5.0 x 10-30 |

| Second Hyperpolarizability | γtot | 2.0 x 10-36 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a biomolecule like DNA or a protein). beilstein-journals.org This method is instrumental in understanding drug-biomolecule interactions for rational drug design and can validate experimental findings. nih.gov

Computational studies have been extensively used to model the interaction between procaine and DNA. Molecular docking simulations performed on various B-DNA structures consistently show that procaine preferentially binds to the minor groove of DNA, particularly in AT-rich regions. nih.govrsc.orgresearchgate.net The mechanism of interaction is primarily driven by non-covalent forces. Thermodynamic parameters derived from computational models indicate that the binding process is feasible and spontaneous, involving hydrophobic forces and hydrogen bonding. nih.govresearchgate.net

The interaction modeling is often performed using software like AutoDock, with algorithms such as the Lamarckian Genetic Algorithm to search for the most favorable binding poses. rsc.org Density Functional Theory (DFT) calculations are also employed to optimize the geometries of procaine and DNA bases and to analyze the frontier molecular orbitals (HOMO and LUMO). rsc.org These calculations have shown that procaine can act as an electron donor to DNA bases. rsc.org

Table 1: Summary of Procaine-DNA Docking Simulation Findings This table is interactive. You can sort and filter the data.

| Parameter | Finding | Supporting Evidence | Source(s) |

|---|---|---|---|

| Binding Site | Minor groove of B-DNA | Docking on multiple B-DNA structures | nih.gov, rsc.org, researchgate.net |

| Sequence Preference | AT-rich regions | Consistent results across five different B-DNA structures | nih.gov, rsc.org |

| Primary Binding Forces | Hydrophobic interactions, Hydrogen bonding | Confirmed by thermodynamic parameters (negative ΔH, positive ΔS) and docking results | nih.gov, researchgate.net |

| Binding Stoichiometry | 1:1 binding between procaine and ct-DNA | Validated by modified Stern–Volmer equation calculations | nih.gov |

| Electron Transfer | Procaine acts as an electron donor | Evaluation of chemical potential (μ) and hardness (η) from DFT calculations | rsc.org |

A key application of molecular docking is the validation and mechanistic interpretation of experimental data. nih.gov Experimental techniques such as absorption spectroscopy, fluorescence quenching, and DNA melting studies provide evidence of procaine-DNA binding. rsc.orgresearchgate.net Computational simulations complement these findings by providing a detailed, atom-level picture of the interaction.

Ligand-Biomolecule Interaction Modeling (e.g., Procaine-DNA Binding)

Conformational Analysis and Stability Profiling

Computational methods are vital for analyzing the conformational landscape and stability of molecules like procaine. Quantum mechanical approaches, particularly Density Functional Theory (DFT), have been used to investigate the structural and torsional properties of procaine.

These studies reveal that the molecule's conformation is significantly influenced by its environment. In the absence of hydrogen-bonding water molecules, protonated procaine adopts a compact structure stabilized by an intramolecular hydrogen bond. However, in the presence of water, the molecule's torsional energy profile is altered. Hydrogen bonding with surrounding water molecules becomes more favorable than intramolecular bonding, leading to a more extended conformation. Such computational analyses provide critical insights into the molecule's flexibility and the specific shapes it can adopt, which is crucial for understanding its interaction with biological targets. These results are foundational for developing optimized molecular mechanics parameters used in larger-scale molecular dynamics simulations. While specific computational stability profiles for this compound are not detailed in the available literature, the analysis of the parent procaine molecule provides the fundamental framework for such investigations.

Table 2: Conformational Preferences of Protonated Procaine This table is interactive. You can sort and filter the data.

| Environment | Dominant Conformation | Stabilizing Interaction | Computational Method | Source(s) |

|---|---|---|---|---|

| In Vacuum | Compact | Intramolecular hydrogen bonding | Density Functional Theory (DFT) |

| Aqueous (with water molecules) | Extended | Intermolecular hydrogen bonding with water | Density Functional Theory (DFT) | |

Structural and Electronic Properties of Azide Species under High Pressure

The structural and electronic properties of azide-containing compounds, particularly metal azides, have been studied extensively under high pressure using ab initio calculations based on first principles. researchgate.net These computational studies are essential for understanding the pressure-induced phase transitions and changes in bonding behavior that these energetic materials undergo.

For sodium azide (NaN₃), calculations have predicted several high-pressure polymorphs. For example, new phases with I4/mcm, P6/m, and C2/m structures are predicted to be stable at pressures of 6.5, 58, and 152 GPa, respectively. These structural transformations involve significant rearrangement and distortion of the azide anions. researchgate.net

A critical finding from these theoretical studies is the prediction of a pressure-induced insulator-to-metal transition. The analysis of the electronic density of states (DOS) shows that while the low-pressure phases are insulators, the bandwidth of the DOS broadens with increasing pressure, indicating increased interaction among nitrogen atoms. At sufficiently high pressures (e.g., ~58 GPa for NaN₃), the electronic band gap closes, leading to metallic character, which explains experimental observations of sample darkening. These high-pressure phases can contain novel nitrogen structures, such as pseudo-benzene N₆ rings and, at even higher pressures, polymeric nitrogen networks. The 'chemical precompression' effect from metal cations can lower the pressure required for the synthesis of these polymeric nitrogen forms. researchgate.net

Table 3: Predicted High-Pressure Phases and Properties of Sodium Azide (NaN₃) This table is interactive. You can sort and filter the data.

| Pressure (GPa) | Predicted Stable Phase (Symmetry) | Key Structural Feature | Electronic Property | Source(s) |

|---|---|---|---|---|

| 6.5 | I4/mcm | Contains azide (N₃⁻) ions | Insulator | |

| 58 | P6/m | Contains N₆ hexagon rings | Metal |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Mass Spectrometry Applications

Mass spectrometry provides essential data on the molecular weight and structure of procaine (B135) azide (B81097) and related compounds.

LC-MS/MS is a highly sensitive and selective technique for the simultaneous determination of procaine and its metabolites, establishing a framework that can be adapted for procaine azide analysis. researchgate.netnih.gov In studies of procaine, chromatography is often performed on a C18 column, with detection via a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. researchgate.netnih.gov High selectivity is achieved using Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions. researchgate.netnih.gov For instance, the transition for procaine is typically monitored as m/z 237 → 100. researchgate.netnih.gov

While direct LC-MS/MS studies focused on the metabolic profile of this compound are not widely documented, the methods developed for procaine are foundational. The molecular ion for this compound would be different from procaine, but fragmentation patterns related to the diethylaminoethyl ester side chain could exhibit similarities. The high resolving power of LC-MS/MS makes it an indispensable tool for separating and identifying such closely related compounds in complex biological matrices. researchgate.netacs.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |

|---|---|---|---|

| Procaine | 237 | 100 | Positive ESI |

| p-Aminobenzoic acid (PABA) | 138 | 120 | Positive ESI |

| N-Acetylprocainamide (Internal Standard) | 278 | 205 | Positive ESI |

In oligosaccharide analysis, MALDI-TOF MS can be utilized with specific derivatizing agents to enhance fragmentation and simplify sequence analysis. Research has demonstrated the use of procaine as a derivatizing co-matrix alongside 2,5-dihydroxybenzoic acid (DHB). nih.gov In this method, the primary amine of procaine reacts with the reducing end of an oligosaccharide to form a Schiff base or glycosylamine. nih.gov This derivatization promotes the formation of protonated molecules [M+H]+, which readily undergo Y-type glycosidic cleavages during fragmentation, aiding in sequence determination. nih.gov

Crucially, this application relies on the presence of the primary aromatic amine on the procaine molecule to form the initial covalent bond with the oligosaccharide. nih.gov Since this compound lacks this primary amine, having an azido (B1232118) group (-N3) in its place, it would not be suitable for this specific derivatization and analytical strategy. However, the azide functionality itself is used in other advanced MALDI-TOF MS applications, such as in "click" chemistry-based probes for biodetection on specialized surfaces. uea.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Research Metabolite Profiling

Spectrophotometric Investigations for Reaction Monitoring and Complexation

Spectrophotometry is a versatile tool for quantifying procaine and monitoring reactions involving its core structure, which are relevant to the synthesis and analysis of this compound.

The synthesis of this compound begins with the diazotization of procaine, a classic reaction of aromatic primary amines. byjus.com In this process, the primary amine group of procaine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) to form a diazonium salt. asianpubs.orguobaghdad.edu.iqsphinxsai.comresearchgate.net This diazonium salt is a key intermediate; its subsequent reaction with an azide source (e.g., sodium azide) would yield this compound.

For analytical purposes, this diazonium intermediate is often coupled with various reagents to produce intensely colored azo dyes that can be quantified spectrophotometrically. sphinxsai.com This forms the basis of numerous methods for determining procaine concentrations. asianpubs.orguobaghdad.edu.iqrdd.edu.iq The choice of coupling agent determines the color and the maximum absorption wavelength (λmax) of the resulting dye. asianpubs.orguobaghdad.edu.iqsphinxsai.comrdd.edu.iqresearchgate.net The kinetics of both the diazotization and the subsequent azo coupling reaction can be monitored spectrophotometrically. researchgate.net

| Coupling Reagent | Resulting Dye Color | Maximum Wavelength (λmax) | Reference |

|---|---|---|---|

| Phenol | Intense Yellow | 450 nm | asianpubs.orgresearchgate.net |

| Chromotropic Acid | Intense Pink | 508 nm | uobaghdad.edu.iqresearchgate.net |

| 7-iodo-8-hydroxyquinoline 5-sulphonic acid | Intense Orange | 500 nm | sphinxsai.com |

| 1,3-phenylenediamine | Orange | 454 nm | rdd.edu.iq |

Spectrophotometric methods have also been developed based on the complexation of procaine derivatives with metal ions. One such method involves the conversion of procaine into the corresponding 4-aminobenzohydroxamic acid. nih.gov This derivative reacts with iron(III) at a pH of 2.0 to form a stable, violet-colored complex. nih.gov The complex exhibits a maximum absorption at a wavelength of 540 nm, and its formation allows for the reproducible determination of procaine. nih.gov The stoichiometric ratio of the 4-aminobenzohydroxamic acid to iron(III) in the complex was determined to be 3:1. nih.gov The applicability of this specific method to this compound would require investigation, as the presence of the azide group could influence the initial conversion to hydroxamic acid or the subsequent complexation with the metal ion.

Diazotization-Coupling Reactions for Analytical Research Method Development

Voltammetric and Electrochemical Analysis for Redox Characterization

Electrochemical methods offer a highly sensitive means to investigate the redox properties of procaine, which are primarily associated with its aromatic amine group. nih.govresearchgate.net Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) have been used to study the electrochemical oxidation of procaine at various electrode surfaces, including glassy carbon (GC), boron-doped diamond (BDD), and chemically modified electrodes. wordpress.comnih.govnih.gov

The oxidation of procaine is an irreversible process corresponding to the transformation of the amine moiety. wordpress.comresearchgate.net Studies using different electrodes have reported well-defined anodic peaks at potentials around +0.980 V to +1.05 V. nih.govresearchgate.net The electrochemical characterization of procaine is thus centered on the oxidation of its aromatic amine group. nih.gov Since this compound lacks this specific functional group, its electrochemical behavior is expected to be significantly different. The azide group itself can be electroactive, typically undergoing reduction at negative potentials. Therefore, voltammetric analysis of this compound would focus on a different potential window and redox process compared to its parent compound, procaine. Another related electrochemical method involves the reduction of the diazonium salt of procaine, which gives a reduction peak at approximately -0.05 V. koyauniversity.orgkoyauniversity.org

| Technique | Electrode | Peak Potential (V) | Reference |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Pumice modified carbon paste electrode | +0.980 (vs. SCE) | nih.gov |

| Cyclic Voltammetry (CV) | Boron-Doped Diamond (BDD) | Irreversible oxidation | wordpress.com |

| Square Wave Voltammetry (SWV) | Graphite based Screen-Printed Electrode (SPE) | +1.05 (vs. Ag/AgCl) | researchgate.net |

| Differential Pulse Adsorptive Stripping Voltammetry | Nafion-modified glassy carbon electrode | Accumulation at -0.2 (vs. SCE) | nih.gov |

| Square Wave Voltammetry (SWV) | Hanging Mercury Drop Electrode (HMDE) | -0.05 (for diazotized procaine) | koyauniversity.org |

Oxidation Mechanisms of Azide Anion at Modified Electrodes (e.g., Boron-Doped Diamond)

The electrochemical behavior of the azide anion (N₃⁻), a key functional group in this compound, has been investigated using advanced electrode materials. Studies utilizing high-quality, boron-doped diamond (BDD) thin-film electrodes have provided significant insights into its oxidation mechanism. researchgate.netacs.orgresearchgate.net At BDD electrodes, as well as at glassy carbon electrodes, the azide anion undergoes an irreversible oxidation process. researchgate.netacs.org This reaction is presumed to involve a one-electron-per-equivalent transfer, resulting in nitrogen as the primary product. acs.orgresearchgate.net

Voltammetric studies, including linear sweep and differential pulse voltammetry, at neutral pH demonstrate the efficacy of BDD electrodes for azide detection. acs.org These electrodes exhibit a wide linear dynamic range, spanning three to four orders of magnitude in concentration, and achieve low detection limits, reported to be as low as 0.1 μM. acs.org The performance of BDD electrodes for azide anion detection has been shown to be superior to that of glassy carbon, offering a more stable and reproducible response. acs.org The unique properties of BDD, including its wide potential window and low background current, make it an excellent substrate for studying the electrochemical oxidation of compounds like the azide anion. researchgate.netacs.org

Differential Pulse Adsorptive Stripping Voltammetry for Trace Analysis in Research

Differential Pulse Adsorptive Stripping Voltammetry (DPASV) is a highly sensitive electroanalytical technique used for the trace analysis of various organic and inorganic compounds. nih.govresearchgate.net The method relies on a preconcentration step where the target analyte is adsorbed onto the surface of the working electrode from the solution. nih.gov This is followed by a voltammetric scan (typically using a differential pulse waveform) that strips the accumulated analyte from the electrode, generating a current signal proportional to its concentration. nih.gov This technique is particularly useful for substances that exhibit surface-active properties, allowing for their determination at very low levels, often in the nanomolar (nM) range. nih.govrsc.org

The application of stripping voltammetry has been demonstrated for the sensitive detection of procaine, a core component of this compound. For instance, a method for the simultaneous detection of procaine and its metabolite, p-aminobenzoic acid, in plasma and pharmaceutical products achieved detection limits of 62.0 nM for procaine. researchgate.net Similarly, diamond-graphene composite electrodes have been employed for the electrochemical detection of procaine hydrochloride. researchgate.net Furthermore, DPASV at a montmorillonites/polyaniline nanocomposite modified glassy carbon electrode has shown great affinity towards Pb(II) ions, showcasing the versatility of modifying electrodes to enhance sensitivity and selectivity for target analytes. researchgate.net These examples highlight the potential of adsorptive stripping voltammetry as a powerful tool for the trace analysis of procaine-containing compounds in complex matrices. nih.govsci-hub.se

X-ray Crystallography for Molecular Structure and Binding Site Elucidation

X-ray crystallography is an indispensable technique for determining the three-dimensional atomic structure of molecules and their complexes. It provides definitive evidence of molecular conformation, connectivity, and the precise nature of interactions within a binding site. This method has been crucial in understanding how inhibitors, including the azide anion, interact with their biological targets.

Determination of Binding Modes in Protein-Inhibitor Complexes (e.g., Azide-Inhibited Enzymes)

X-ray crystallography has been extensively used to elucidate the binding modes of the azide anion in various enzyme-inhibitor complexes. These studies reveal how azide, a potent inhibitor of many metalloenzymes, coordinates to metal centers and interacts with active site residues. nih.govpnas.org

In azide-inhibited bovine Cu,Zn superoxide (B77818) dismutase, the azide anion binds directly to the Cu²⁺ ion, displacing a water molecule and forming an ion pair with a conserved arginine residue. nih.gov This binding induces a slight displacement of the copper ion and affects the coordination of two histidine ligands. nih.gov Similarly, in urate oxidase, crystallographic studies show that azide can occupy two distinct sites: the dioxygen binding site and the substrate-binding site, demonstrating that it competes with both the co-substrate (dioxygen) and the substrate. rcsb.org In the F-ATPase enzyme, azide inhibition is unique as it primarily occurs through hydrogen bonds with an ADP molecule in a catalytic site, rather than by direct binding to a metal center. pnas.org Studies on ceruloplasmin, a multi-copper oxidase, have also identified the binding site for the azide inhibitor. nih.gov

| Enzyme | PDB ID | Resolution (Å) | Key Binding Interactions of Azide (N₃⁻) | Reference |

|---|---|---|---|---|

| Bovine Cu,Zn Superoxide Dismutase | Not specified | 2.1 | Directly coordinated to Cu²⁺; ion pair with Arg141. | nih.gov |

| Urate Oxidase | 4PR8 | 1.16 | Competitively binds at both the dioxygen site and the substrate-binding site. | rcsb.org |

| Bovine F₁-ATPase | Not specified | 1.9 | Associated with ADP in the βDP catalytic site via hydrogen bonds. | pnas.org |

| Human TAP1 ATPase Domain (NBD1) | Not specified | Not specified | Crystallized in complex with azide-ADP-Mg²⁺ to mimic the ATP-bound state. | nih.gov |

Structural Analysis of Novel Derivatives in Complex with Biomolecules (e.g., Tubulin)

Structural analysis of novel bioactive compounds in complex with their target biomolecules is critical for rational drug design. tandfonline.commdpi.com Tubulin, the protein subunit of microtubules, is a major target for anticancer drugs, and X-ray crystallography has provided detailed insights into how various inhibitors bind to it. researchgate.netnih.gov

A photolabile and radioactive analog containing an azide group, 3'-(p-azidobenzamido)taxol, was used to identify the binding site of the potent antitumor agent Taxol on β-tubulin. nih.gov Crystallographic and sequencing analyses revealed that this azide-containing derivative covalently binds to the N-terminal 31 amino acids of β-tubulin, providing the first direct evidence of the drug's binding domain. nih.gov In a different context, a derivative of the local anesthetic procainamide (B1213733), named procaine amide azide, was synthesized and used as a photoaffinity label to identify interacting polypeptide chains in acetylcholine (B1216132) receptor-rich membranes. nih.gov This study showed that the azide derivative specifically labeled proteins of apparent molecular weights 40,000 and 43,000, corresponding to cholinergic ligand-binding sites and another class of sites, respectively. nih.gov

These studies exemplify how introducing an azide group into a molecule like procaine or other complex structures creates a powerful tool for elucidating binding interactions through photoaffinity labeling, which can be further detailed by crystallographic methods. researchgate.netresearchgate.net

| Inhibitor | Binding Site | Key Structural Findings | Reference |

|---|---|---|---|

| 3'-(p-azidobenzamido)taxol | β-tubulin (N-terminus) | Photolabels the N-terminal 31 amino acids, identifying the Taxol binding domain. | nih.gov |

| SSE15206 | Colchicine Site | Revealed binding mode with water-bridged hydrogen bonds, guiding structural optimization. | researchgate.net |

| MI-181 | Colchicine Site | Binds unusually deep into the colchicine-binding site on β-tubulin. | nih.gov |

| Noscapinoid (14e) | Not specified | High-resolution structure bound to tubulin revealed key interactions for derivative design. | researchgate.net |

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides greatly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces. researchgate.net This enhancement allows for the detection and characterization of analytes at extremely low concentrations, even down to the single-molecule level. mdpi.com The technique offers detailed chemical information through the vibrational spectra of the adsorbed molecules. researchgate.net

Investigation of Interactions with Graphene Monolayers

Graphene and its derivatives have been explored as substrates for SERS, often in combination with metal nanoparticles, to create highly effective sensing platforms. researchgate.netmdpi.com The interaction of the local anesthetic procaine with graphene-based SERS substrates has been a subject of research. A nanocomposite of palladium-loaded highly reduced graphene oxide (Pd-HRG) was synthesized and used as a SERS substrate for the highly sensitive detection of procaine. researchgate.netkfupm.edu.sa This substrate exhibited a significant Raman enhancement factor of 8.7 x 10². researchgate.net

When the Pd-HRG nanocomposite was used to modify a fluorine-doped tin oxide electrode (Pd-HRG/FTO), the electrochemically-assisted SERS (EC-SERS) technique yielded an even greater enhancement factor of 7.5 x 10⁴. researchgate.net Quantum chemical calculations were used to further understand the nature of the interaction between procaine molecules and the nanostructured surface. researchgate.net Other studies have also utilized SERS for procaine detection, for instance, using gold nanoparticles as substrates, which allowed for a detection limit as low as 1 x 10⁻¹⁰ M. researchgate.net These findings demonstrate that SERS, particularly when enhanced by graphene-based materials, is a highly effective method for studying the adsorption and interaction of the procaine moiety on surfaces. researchgate.netresearchgate.net

Biomolecular Interactions and Chemical Biology Applications Non Clinical Focus

Molecular Mechanisms of DNA Interaction

The interaction of procaine (B135) and its derivatives with DNA is a key area of study, revealing mechanisms that can influence genetic processes. While direct studies on procaine azide (B81097) are limited, research on procaine provides significant insights into how the molecule likely engages with DNA.

The binding of small molecules to DNA can occur through several non-covalent modes: intercalation (insertion between base pairs), groove binding (fitting into the major or minor grooves), and electrostatic interactions (attraction between charged moieties). nih.gov Studies on procaine's interaction with calf thymus DNA (ct-DNA) have shown that it primarily binds to the minor groove. nih.govacs.org This mode of interaction is often favored by smaller molecules that can fit snugly into the narrower minor groove. nih.gov

Molecular docking simulations support these experimental findings, indicating that the AT-rich region of the minor groove is the principal binding site for procaine. nih.gov Alongside groove binding, electrostatic forces play a role. nih.gov This is due to the attraction between the positively charged end of the procaine molecule and the negatively charged phosphate (B84403) backbone of the DNA helix. nih.gov While intercalation is a possible binding mode for some molecules, the evidence for procaine points more strongly towards a combination of minor groove and electrostatic binding. nih.govresearchgate.net The binding site size (n) can indicate the mode of interaction; a value of n=1 suggests intercalation, while n>1 can imply a mix of intercalation and groove/electrostatic binding, and n<1 points to external electrostatic or groove binding. researchgate.net

The binding of a ligand like procaine can alter the structure and dynamics of DNA. Procaine is recognized as a DNA-demethylating agent. nih.govresearchgate.net It can reduce the content of 5-methylcytosine (B146107) in DNA, particularly in densely methylated CpG islands found in gene promoter regions. researchgate.net This demethylation can lead to the restoration of expression in epigenetically silenced genes, such as the RARβ2 gene. researchgate.netnih.gov The ability of procaine to achieve this is linked to its binding affinity for CpG-enriched DNA sequences. researchgate.net By influencing DNA methylation patterns, procaine can modulate the tertiary structure of DNA domains, potentially exposing new antigenic epitopes in DNA or its associated proteins. researchgate.net

Furthermore, the interaction can cause subtle conformational changes in the DNA helix. Techniques like circular dichroism (CD) spectroscopy have been used to probe these changes. nih.gov The flexibility of the DNA sequence itself, particularly at certain dinucleotide steps like TpA, can influence how a protein or small molecule interacts with it, suggesting that the local DNA conformation is a key determinant of binding. escholarship.org

Analysis of Intercalative, Groove, and Electrostatic Binding Modes

Protein Interactions and Modulatory Effects

Procaine and the azide moiety can interact with a variety of proteins, leading to modulation of their functions. These interactions range from inhibiting enzymatic activity to altering protein processing and transport. Photoreactive aryl azide groups are often used in chemical biology to study protein interactions by forming covalent crosslinks upon exposure to UV light, which helps in identifying binding partners. thermofisher.com

In Escherichia coli, procaine has been shown to inhibit the processing of precursor forms of periplasmic proteins. nih.gov Treatment of E. coli cells with procaine leads to the accumulation of the precursor forms of proteins like alkaline phosphatase and glutamine-binding protein, alongside their mature forms. nih.gov For instance, the precursor of alkaline phosphatase has a molecular weight that is about 2600 higher than the mature protein. nih.gov The mechanism is thought to involve procaine-induced changes in the cell membrane's fluidity. Procaine increases the molecular packing of lipid molecules, which may alter the membrane environment sufficiently to selectively inhibit the processing of precursors of exported proteins. nih.gov

Separately, sodium azide is also known to be a potent and rapid inhibitor of protein export in E. coli. nih.gov Mutations in the secA gene, which is crucial for protein export, can confer resistance to azide. nih.gov This suggests that the SecA protein, an ATPase component of the export machinery, is a target for azide. nih.gov Azide appears to inhibit SecA by disrupting the structure of its C-terminal metal-binding domain, which normally binds to Fe2+. biorxiv.org

The azide ion is a known inhibitor of several enzymes, particularly metalloenzymes. It is commonly used to differentiate between isoenzymes of superoxide (B77818) dismutase (SOD). ias.ac.in For example, Cu-Zn SODs are sensitive to azide inhibition, while Mn-SODs and Fe-SODs show varying degrees of sensitivity. ias.ac.inmdpi.comnih.gov In studies with mung bean Cu-Zn SODs, azide required preincubation with the enzyme to exert its inhibitory effect, with 50% inhibition occurring at concentrations of 5.5 mM and 16 mM for two different isoenzymes. ias.ac.in

The inhibition of iron-containing SOD (Fe-SOD) by azide is pH-dependent. nih.gov At a pH of 7.8, the inhibition is minor, but it increases drastically at lower pH values, reaching about 80% inhibition at pH 6.8 with 10 mM azide. nih.gov This suggests that the azide anion binds to a position on the ferric ion that is occupied by water or a hydroxyl group at higher pH, thereby sterically or electrostatically hindering the substrate's access to the active site. nih.gov

| Enzyme | Organism/Source | Inhibitor | Key Findings |

| Superoxide Dismutase (SOD-I) | Mungbean | Sodium Azide | 50% inhibition at 5.5 mM concentration. ias.ac.in |

| Superoxide Dismutase (SOD-II) | Mungbean | Sodium Azide | 50% inhibition at 16 mM concentration. ias.ac.in |

| Iron Superoxide Dismutase | Propionibacterium shermanii | Azide | Inhibition is highly pH-dependent; ~80% inhibition at pH 6.8 (10 mM), but minimal at pH 7.8. nih.gov |

| SecA ATPase | Escherichia coli | Sodium Azide | Potent inhibitor of SecA-dependent protein translocation and ATPase activity. nih.gov |

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are major transport proteins in the blood that reversibly bind to a wide variety of molecules. researchgate.net The interaction of procaine with these proteins has been studied using spectroscopic and molecular docking techniques. researchgate.net

Studies with BSA show a 1:1 cooperative binding with procaine, which occurs through a static quenching mechanism, indicating the formation of a ground-state complex. researchgate.net The primary binding site for procaine on BSA is identified as Sudlow's site I, located in a hydrophobic cavity in subdomain IIA. researchgate.net The binding is driven by hydrogen bonding and hydrophobic forces. researchgate.net

Similarly, investigations into procaine's interaction with HSA reveal a weak binding affinity, with a binding constant (k) in the range of (1.115-1.156) × 10³ M⁻¹ at 293 K. researchgate.netjbiomeds.com The interaction involves a combination of static and dynamic quenching procedures. The binding process is thought to be initiated by electrostatic forces, with hydrophobic interactions playing a major subsequent role. This interaction causes a decrease in the α-helical content of the HSA protein, indicating a conformational change upon binding. researchgate.net Studies on an azido-nucleoside analog (4'-azido-2'-deoxyfluoroarabinocytidine) with BSA also showed that hydrophobic forces were the primary drivers of the interaction. nih.gov

| Protein | Ligand | Binding Constant (K) | Key Findings |

| Human Serum Albumin (HSA) | Procaine | 1.115-1.156 × 10³ M⁻¹ | Weak binding; involves static and dynamic quenching; driven by electrostatic and hydrophobic forces. researchgate.netjbiomeds.com |

| Bovine Serum Albumin (BSA) | Procaine | Not explicitly quantified in snippets | 1:1 binding at Sudlow's site I; driven by hydrogen bonding and hydrophobic forces. researchgate.net |

| Bovine Serum Albumin (BSA) | 4'-azido-2'-deoxyfluoroarabinocytidine | Not explicitly quantified in snippets | Interaction stabilized by hydrophobic forces. nih.gov |

Enzyme Inhibition Mechanisms (e.g., Azide-Inhibited Superoxide Dismutase)

Bioconjugation and Molecular Labeling Strategies

The introduction of an azide functional group into the procaine structure, creating procaine azide, opens up a variety of possibilities for its use in biomolecular interactions and chemical biology applications, particularly in the realm of bioconjugation and molecular labeling. The azide group is a versatile chemical handle that can participate in highly specific and efficient ligation reactions, allowing for the attachment of reporter molecules such as fluorophores or biotin (B1667282) to the procaine scaffold. This enables the tracking and identification of its binding partners within complex biological systems.

Application of Click Chemistry for Bioorthogonal Labeling of Biomolecules (e.g., Peptides, Carbohydrates, Lipids)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for labeling biomolecules due to its high efficiency, selectivity, and biocompatibility. lumiprobe.combiochempeg.comtcichemicals.commdpi.com This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne. lumiprobe.commdpi.com The bioorthogonal nature of the azide and alkyne groups ensures that they react specifically with each other without interfering with native biological functional groups. biochempeg.com

An azido-functionalized molecule like this compound could theoretically be used to label various classes of biomolecules. For instance, if a target protein, carbohydrate, or lipid is metabolically or synthetically functionalized with an alkyne group, this compound could be "clicked" onto it. This would allow researchers to study the localization and interactions of the procaine moiety within a cellular context. The small size of the azide group is advantageous as it is less likely to interfere with the natural biological activity of the parent molecule. wits.ac.za

Design and Application of Azido-Tagged Lipid Analogues as Probes for Protein-Membrane Interactions

A significant application of a this compound derivative has been demonstrated in the study of protein-membrane interactions. A photoreactive derivative of procaine, p-azidobenzoyldiethylaminoethanol hydrochloride, was synthesized and utilized as a site-directed probe to investigate the plasma membranes of hepatocytes. ysu.am This azido-tagged analogue was shown to have similar membrane binding and calcium displacement properties as procaine itself. ysu.am

Upon photolysis, the azide group of the procaine derivative forms a highly reactive nitrene that covalently bonds to nearby molecules, effectively "tagging" its binding partners in the cell membrane. ysu.am This study revealed that the probe was incorporated into both the protein and lipid components of the membrane. ysu.am Further analysis identified a specific membrane protein with a molecular weight of 21,400 daltons as being significantly labeled, in addition to membrane lipids. The labeling of these components could be competitively inhibited by an excess of procaine, indicating that they are likely involved in the binding of procaine and its-mediated displacement of calcium from the membrane. ysu.am

The design of such azido-tagged lipid analogues serves as a powerful strategy to elucidate the molecular details of protein-membrane interactions. hzdr.de These probes can help identify specific lipid-binding domains and characterize the affinities of these interactions, which are crucial for understanding the regulation of protein function and localization at the membrane. hzdr.de

Role in Radioligand Development for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules, known as radioligands, to visualize and quantify biological processes in vivo. researchgate.netnih.govnih.gov The development of selective radioligands is a critical aspect of PET research, enabling the study of drug-receptor interactions, disease progression, and the efficacy of therapeutic interventions. nih.gov

A molecule like this compound could potentially serve as a precursor for the development of a PET radioligand. By incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the this compound structure, a tracer could be created to study the distribution and density of its binding sites in the body, including the brain. researchgate.netnih.govspringermedizin.at The azide group itself could be a site for radiolabeling, or it could serve as a handle for attaching a radiolabeled prosthetic group via click chemistry or other bioconjugation methods. nih.gov

The development of PET radioligands involves a rigorous process of synthesis, radiolabeling, and preclinical evaluation to ensure high affinity, selectivity, and appropriate pharmacokinetic properties. researchgate.netnih.gov While there is extensive research on the development of PET radioligands for various targets, including ion channels and receptors in the central nervous system, there is currently no specific mention in the scientific literature of this compound being developed or used as a PET radioligand. nih.govnih.govnih.gov However, the structural features of procaine and the chemical versatility of the azide group suggest its potential as a scaffold for future radioligand development.

Chemical Reactivity and Transformation Studies of Procaine Azide and Its Analogues

Kinetics of Hydrolysis and Degradation Pathways in Research Contexts

To quantitatively analyze the effects of micellar environments on procaine's hydrolysis rate, researchers employ kinetic models such as the pseudophase ion-exchange (PIE) model. researchgate.netresearcher.life This model is particularly useful for explaining the catalytic or inhibitory effects of ionic surfactants. researcher.life The model treats the micellar and aqueous phases as distinct reaction media (pseudophases) and considers the distribution of reactants between these phases. researchgate.netrsc.org

In the context of cationic micelles, which catalyze the hydrolysis of certain substrates, the PIE model accounts for the exchange of counterions at the micellar surface. researcher.lifersc.org For the alkaline hydrolysis of procaine (B135), where the rate is enhanced by cationic micelles, the model considers the competition between hydroxide (B78521) ions and other anions (like bromide from the surfactant itself) for the micellar surface. researchgate.net This approach allows for the determination of kinetic parameters such as the micellar binding constant (Ks) and the rate constant within the micellar phase (km). researchgate.netresearcher.life The variation in reaction rates in different micellar systems is often attributed to the orientation of the reactant molecule within the micelle and its binding affinity. researcher.life

The rate of procaine hydrolysis is markedly affected by the presence of surfactants, which form micelles above a certain critical micellar concentration (cmc). researchgate.net These micellar aggregates act as microreactors, providing a different environment compared to the bulk aqueous medium and thereby altering reaction rates. researchgate.net

Cationic Surfactants: Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been shown to inhibit the alkaline hydrolysis of procaine. researchgate.net This inhibition is attributed to the orientation of the procaine molecule and its binding constant with the micelles. researcher.life However, in other reaction contexts, such as the diazotization of procaine, cationic surfactants (CTAB, DDTAB, and TDTAB) were found to increase the reaction rate. researchgate.net

Anionic Surfactants: Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), also typically inhibit the rate of hydrolysis. researchgate.net In the case of alkaline hydrolysis, SDS shows the most significant inhibitive effect. researchgate.net Conversely, for the diazotization reaction, the addition of SDS micelles initially increases the reaction rate, reaching a maximum before decreasing. researchgate.net A study on the release of procaine hydrochloride from a matrix showed that the anionic surfactant sodium lauryl sulfate could slow the release by forming a poorly soluble complex with the cationic procaine. nih.gov

Non-ionic Surfactants: Non-ionic surfactants like Brij-35 have been observed to inhibit the rate of procaine hydrolysis. researchgate.net

The tables below summarize the observed effects of various surfactants on the reaction rates of procaine under different conditions.

Table 1: Effect of Cationic Surfactants on Procaine Diazotization Rate Reaction Conditions: [Procaine]=6.50×10⁻⁵ mol dm⁻³, [nitrite]=3.00×10⁻³ mol dm⁻³, [acetic acid]=2.0×10⁻² mol dm⁻³, Temperature=25.0±0.1°C. researchgate.net

| Surfactant | Concentration (mol dm⁻³) | Pseudo-first-order rate constant (kψ) (s⁻¹) |

|---|---|---|

| CTAB | 0.00 | 0.0021 |

| CTAB | 0.01 | 0.0055 |

| CTAB | 0.02 | 0.0062 |

| DDTAB | 0.00 | 0.0021 |

| DDTAB | 0.01 | 0.0038 |

| DDTAB | 0.02 | 0.0041 |

| TDTAB | 0.00 | 0.0021 |

| TDTAB | 0.01 | 0.0048 |

Table 2: Effect of Anionic Surfactant on Procaine Diazotization Rate Reaction Conditions: [Procaine]=6.50×10⁻⁵ mol dm⁻³, [nitrite]=3.00×10⁻³ mol dm⁻³, [acetic acid]=2.0×10⁻² mol dm⁻³, Temperature=25.0±0.1°C. researchgate.net

| Surfactant | Concentration (mol dm⁻³) | Pseudo-first-order rate constant (kψ) (s⁻¹) |

|---|---|---|

| SDS | 0.000 | 0.0021 |

| SDS | 0.002 | 0.0094 |

| SDS | 0.004 | 0.0081 |

| SDS | 0.008 | 0.0052 |

Application of Pseudophase Ion Exchange Models in Micellar Media

Oxidation and Reduction Chemistry of the Azide (B81097) Moiety

Organic azides are compounds containing the energetic N₃ functional group. nih.gov Their chemistry is characterized by the facile extrusion of dinitrogen gas and the ability to be reduced to primary amines. nih.govmasterorganicchemistry.com

The azide anion (N₃⁻) can undergo irreversible oxidation. acs.org Studies using boron-doped diamond thin-film electrodes and glassy carbon electrodes have shown that in neutral aqueous media, the azide anion is oxidized, presumably with nitrogen gas as the primary product. acs.org The process is considered an irreversible, one-electron per equivalent oxidation. acs.org The azide radical (N₃•) can also be generated through the oxidation of the azide ion by agents like ammonium (B1175870) cerium(IV) nitrate. libretexts.org This electrophilic azide radical can then participate in addition reactions with electron-rich double bonds. libretexts.org

A characteristic reaction of organic azides is their decomposition with the evolution of stable nitrogen gas (N₂). nih.gov This tendency is exploited in several synthetic transformations. nih.gov For instance, the Curtius rearrangement involves the thermal or photochemical conversion of an acyl azide into an isocyanate, with the loss of N₂. masterorganicchemistry.com If this reaction is performed in the presence of water, the isocyanate hydrolyzes to a primary amine and carbon dioxide. masterorganicchemistry.com

Furthermore, the reduction of organic azides is a common method for synthesizing primary amines. masterorganicchemistry.comorganic-chemistry.org This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., with H₂ and a Pd/C catalyst), both of which liberate nitrogen gas in the process. masterorganicchemistry.com The reaction of aliphatic primary amines with nitrous acid to form an alkyldiazonium ion, which then decomposes to a carbocation and nitrogen gas, is another example of a degradation pathway involving N₂ evolution. dss.go.th

The reaction between an azide and a nitrosonium ion (NO⁺) is not a commonly reported transformation. Some literature suggests that nitrosonium does not react with azide species. googleapis.com However, nitrosonium sources are integral to the synthesis of azides from primary amines. In a typical procedure, an aryl amine is first treated with a nitrosonium source (generated from nitrous acid or an alkyl nitrite) to form a diazonium salt (ArN₂⁺). researchgate.net This intermediate is then readily converted into the corresponding aryl azide by reaction with a source of azide ions, such as sodium azide. researchgate.net

Disproportionation Reactions of Azides

The azide anion (N₃⁻) and its conjugate acid, hydrazoic acid (HN₃), exhibit ambivalent redox behavior, meaning they can act as both oxidizing and reducing agents. wikipedia.org This is primarily due to their propensity to undergo disproportionation, a reaction where a substance of an intermediate oxidation state is converted into two different compounds, one of higher and one of lower oxidation state. wikipedia.orgwikipedia.org The nitrogen atoms in the azide group have an average oxidation state of -1/3. wikipedia.org

Energetically, azides are significantly unstable compared to their potential disproportionation products, namely molecular nitrogen (N₂, oxidation state 0) and the ammonium ion (NH₄⁺, oxidation state -3). wikipedia.org This inherent instability drives their decomposition. The specific products of disproportionation depend on the pH of the solution. wikipedia.org

Under acidic conditions: Hydrazoic acid disproportionates to form molecular nitrogen and ammonium ions. wikipedia.org

3 HN₃ + H⁺ → 4 N₂ + NH₄⁺

Under neutral or basic conditions: The azide anion disproportionates to yield molecular nitrogen, ammonia, and hydroxide ions. wikipedia.org

3 N₃⁻ + 3 H₂O → 4 N₂ + NH₃ + 3 OH⁻

This tendency to release diatomic nitrogen gas is a defining characteristic of azide chemistry and is exploited in numerous synthetic reactions. wikipedia.org

Reactivity Profiles of Geminal Di- and Triazides

Geminal di- and triazides, which are compounds featuring two or three azide groups attached to the same carbon atom, represent a largely unexplored class of molecules despite their straightforward preparation methods. nih.govresearchgate.netnih.gov Their chemistry is of significant interest due to their high reactivity and potential as versatile synthetic intermediates. nih.gov Much of the literature on these compounds focuses on their synthesis, with their reactivity profiles remaining a subject of ongoing research. mdpi.com Early reports on the subject were often limited by the analytical tools available, yet they provide valuable insights into the unique reactions of these high-energy molecules. mdpi.com The presence of multiple azido (B1232118) groups on a single carbon atom strongly influences the compound's stability and reaction pathways, including thermal and photochemical decomposition, as well as reactions with nucleophiles. nih.gov

Nucleophilic Substitution Reactions of Azide Groups

While the azide ion itself is an excellent nucleophile for creating organic azides, the azide groups within a molecule, particularly in activated systems like geminal diazides, can also undergo nucleophilic substitution. mdpi.commasterorganicchemistry.com A notable example is the reactivity of geminal vinyl diazides. nih.govmdpi.com In these compounds, one of the azide groups can be replaced by a nucleophile. nih.gov This transformation is not a direct substitution at the vinylic carbon; instead, it proceeds through a formal 1,4-addition of the nucleophile to the conjugated system, followed by the elimination of hydrazoic acid (HN₃). nih.govmdpi.com

The reaction must be conducted at low temperatures (e.g., below -20 °C) due to the thermal instability of the starting geminal vinyl diazide. nih.govmdpi.com The resulting vinyl azides are often stable crystalline solids that can be isolated in good yields. mdpi.com

Table 1: Nucleophilic Substitution of an Azide Group in Geminal Vinyl Diazides

| Starting Material | Nucleophile | Resulting Product Class | Reference |

|---|

This reactivity highlights the ability of one azido group to act as a leaving group in the presence of a suitable nucleophile, a key transformation pathway for geminal diazides. nih.gov

Thermodynamic and Kinetic Influences of Azido Groups on Carbocation Stability

The influence of azido groups on the stability of adjacent carbocations is a critical aspect of their chemistry, particularly for understanding reaction mechanisms like solvolysis. mdpi.com Studies on the solvolysis of benzylic gem-diazides show that these reactions proceed via a stepwise mechanism involving the formation of α-azido carbocation intermediates. researchgate.net These intermediates are then captured by the solvent (e.g., water) to give the final product, typically an aldehyde. researchgate.net

The α-azido group's effect on carbocation stability is complex. Research comparing its influence to other substituents reveals that an α-azido group provides approximately 4 kcal/mol less stabilization to a carbocation than an α-ethoxy (EtO) group. researchgate.net Interestingly, there is no straightforward relationship between the rate and equilibrium constants for the formation and reaction of carbocations stabilized by these groups. For instance, while the α-EtO group offers the greatest thermodynamic stabilization, the resulting carbocation is also the most reactive toward the solvent. researchgate.net

The kinetic stability of these α-azido carbocations can be quantified by analyzing the common ion inhibition of the solvolysis reaction. This allows for the determination of the rate constant ratio, k(az)/k(s), which represents the partitioning of the carbocation intermediate between reacting with an azide ion (k(az)) and reacting with water (k(s)). This ratio varies significantly depending on the stability of the carbocation itself, which is influenced by other substituents on the aromatic ring. researchgate.net

Table 2: Rate Constant Ratios for Partitioning of α-Azido Carbocations in Aqueous Solution This table displays the ratio of the rate constant for the reaction with azide ion (kaz) to the rate constant for the reaction with water (ks) for various substituted α-azidobenzyl carbocations.

| Carbocation | kaz/ks (M-1) |

| 4-MeOC₆H₄CH(N₃)⁺ | 8600 |

| CH₃CH₂CH(N₃)⁺ | 2 |

| Data sourced from studies on the solvolysis of ring-substituted benzylic and 1-propyl gem-diazides. researchgate.net |

As shown in the table, the relatively stable 4-methoxy-substituted carbocation is much more selective for reaction with the azide ion over water, whereas the highly unstable 1-azidopropyl cation shows very little selectivity. researchgate.net These findings provide quantitative insight into how α-azido groups modulate the stability and reactivity of carbocation intermediates. researchgate.net

Development of Derivatives and Functionalized Probes for Research

Synthesis and Characterization of Procaine-Tagged Ionic Liquids for Research Applications

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs) represent an innovative approach in materials science and drug delivery, where an API is incorporated as either the cation or the anion of an ionic liquid. This strategy can modify the physicochemical properties of the parent drug, potentially overcoming issues like poor solubility and solid-state polymorphism. rsc.orgresearchgate.netua.pt Research has focused on synthesizing procaine-based ionic liquids by pairing its cationic form with various pharmaceutically active anions. researchgate.netresearchgate.net